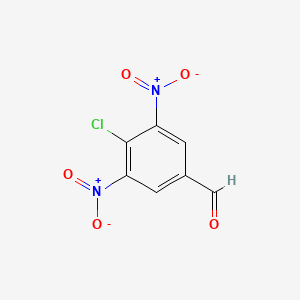

4-Chloro-3,5-dinitrobenzaldehyde

描述

Contextualizing 4-Chloro-3,5-dinitrobenzaldehyde within Halogenated Nitro-aromatic Systems

Halogenated nitro-aromatic compounds form a significant class of industrial chemicals utilized in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov The presence of both a halogen and a nitro group on an aromatic ring creates a molecule with distinct reactive sites. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution, while the halogen atom itself can act as a leaving group in such reactions. wikipedia.org

The reactivity of halogenated nitro-aromatics is heavily influenced by the number and position of the nitro groups. The strong electron-withdrawing nature of these groups delocalizes the π-electrons of the benzene (B151609) ring, making the molecule susceptible to nucleophilic attack. nih.gov This property is central to the synthetic utility of compounds like this compound.

Historical Development and Key Milestones in the Study of this compound

While the specific historical details of the first synthesis and key milestones in the study of this compound are not extensively documented in readily available literature, its existence is confirmed by its CAS number (59893-50-4). google.comnih.gov The study of related compounds, such as 4-chloro-3,5-dinitrobenzenesulfonyl chloride, dates back to the early 20th century, with a preparation procedure described in 1909. google.com The development of synthetic methodologies for various dinitrobenzaldehyde derivatives has been a continuous area of research in organic chemistry. orgsyn.org For example, 3,5-dinitrobenzaldehyde (B77469) has been synthesized by the reduction of 4-bromo-3,5-dinitrobenzaldehyde. orgsyn.org The exploration of halogenated nitroaromatic compounds has been driven by their importance as intermediates in the chemical industry, particularly for agrochemicals and pharmaceuticals. nih.gov The study of compounds like this compound likely emerged from this broader interest in functionalized nitroaromatics.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULAFIJIWWVMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546602 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-50-4 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivative Synthesis and Structural Modifications of 4 Chloro 3,5 Dinitrobenzaldehyde

Synthesis of Substituted Aryl Ethers, Thioethers, and Amines

The pronounced electrophilicity of the carbon atom bearing the chlorine in 4-chloro-3,5-dinitrobenzaldehyde allows for its substitution by oxygen, sulfur, and nitrogen nucleophiles. This reaction proceeds via an addition-elimination mechanism, often referred to as nucleophilic aromatic substitution (SNAr). jk-sci.comnih.gov The reaction is initiated by the attack of the nucleophile on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. jk-sci.comresearchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. jk-sci.com The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product. jk-sci.com

Synthesis of Substituted Aryl Ethers: The formation of diaryl ethers from activated aryl halides is a well-established transformation. The reaction of this compound with various phenols or alkoxides is expected to yield the corresponding ether derivatives. This SNAr reaction can be facilitated by a base to deprotonate the phenol, increasing its nucleophilicity. Catalyst-free methods, often assisted by microwave irradiation in a polar aprotic solvent like DMSO, have been shown to be effective for coupling phenols to electron-deficient aryl halides. researchgate.netorganic-chemistry.org

Synthesis of Substituted Aryl Thioethers: Similarly, thioethers can be synthesized by reacting this compound with thiols (thiophenols or alkyl thiols). Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily displace the activated chloro group. researchgate.net While specific examples with this compound are not detailed in the provided research, the general reactivity of activated aryl halides suggests this is a highly feasible transformation. researchgate.netnih.gov

Synthesis of Substituted Aryl Amines: The synthesis of substituted N-arylamines via the anilino-dechlorination of activated aryl chlorides is well-documented. A study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460), a structurally similar compound, with various substituted anilines demonstrates that these reactions proceed readily in methanol (B129727) at room temperature to give the corresponding N-aryl amine derivatives in good yields. researchgate.net The reaction follows second-order kinetics, consistent with an SNAr mechanism where the bond formation between the amine nitrogen and the aromatic ring is a key step. researchgate.net This indicates that this compound would react similarly with primary and secondary amines to furnish the corresponding 4-amino-3,5-dinitrobenzaldehyde derivatives. researchgate.netrsc.orgrsc.org

The table below summarizes representative nucleophilic aromatic substitution reactions that are expected to be applicable to this compound based on established principles and reactions with analogous compounds.

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Oxygen | Phenol | Aryl Ether | Base (e.g., K₂CO₃), DMSO, Heat/Microwave researchgate.netorganic-chemistry.org |

| Sulfur | Thiophenol | Aryl Thioether | Base (e.g., NaH), Polar Solvent researchgate.net |

| Nitrogen | Substituted Aniline (B41778) | N-Aryl Amine | Methanol, Room Temperature researchgate.net |

Formation of Heterocyclic Compounds from this compound Precursors

The functional groups of this compound can be utilized to construct various heterocyclic scaffolds. This typically involves multi-step sequences where either the aldehyde, the chloro-substituent, or the nitro groups participate in ring-forming reactions.

Imidazole (B134444) Derivatives: The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form a substituted imidazole. wikipedia.orgresearchgate.net In this context, this compound can serve as the aldehyde component. The reaction would involve the condensation of the aldehyde with a dicarbonyl species (like benzil (B1666583) or glyoxal) and ammonia, typically in a solvent like acetic acid, to yield a 2-(4-chloro-3,5-dinitrophenyl)-4,5-disubstituted-imidazole. wikipedia.orgijprajournal.com While this represents a viable synthetic route, specific examples employing this compound are not detailed in the surveyed literature.

Quinoline (B57606) Derivatives: Common synthetic routes to quinolines, such as the Doebner-von Miller, Combes, and Friedländer syntheses, generally require aniline or 2-aminoaryl aldehyde/ketone precursors. jk-sci.comwikipedia.orgwikipedia.orgwikipedia.org These methods involve the reaction of an amine with α,β-unsaturated carbonyls, β-diketones, or compounds with an α-methylene group, respectively. wikipedia.orgwikipedia.orgwikipedia.org Direct synthesis of a quinoline ring from this compound using these established named reactions is not described in the available literature, as it would necessitate prior, significant modification of the starting material, such as the reduction of a nitro group to an amine.

Azepine Derivatives: Azepines, which are seven-membered nitrogen-containing heterocycles, are often synthesized through methods like nitrene insertion into a benzene (B151609) ring or via ring expansion reactions. researchgate.net There is no information within the provided search results to suggest a direct or common synthetic route for preparing azepine derivatives starting from this compound.

The rich functionality of this compound suggests its potential as a precursor for other nitrogen-containing heterocycles. However, without specific examples in the surveyed literature, the synthesis of other N-heterocycles remains speculative. The combination of the reactive aldehyde and the activated chloro-substituent could, in principle, be used in tandem cyclization strategies, but documented instances are not available.

Aldehyde-Based Functionalization and Derivatization

The aldehyde group is a cornerstone of organic synthesis, readily undergoing nucleophilic addition and condensation reactions. In this compound, this group provides a straightforward handle for structural modification, leading to a variety of derivatives.

The reaction of the aldehyde group in this compound with primary amines or hydrazine (B178648) derivatives is a facile and high-yielding process that leads to the formation of imines (Schiff bases) and hydrazones, respectively. These condensation reactions are fundamental in carbonyl chemistry.

Hydrazone Formation: Hydrazones are formed by the reaction of this compound with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). The reaction is typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid, and involves the formation of a hemiaminal intermediate followed by dehydration to yield the C=N double bond of the hydrazone. The resulting (4-chloro-3,5-dinitrophenyl)hydrazones are often stable, crystalline solids.

Schiff Base (Imine) Formation: Schiff bases are synthesized through the condensation of this compound with primary amines (aliphatic or aromatic). Similar to hydrazone formation, this reaction usually proceeds by mixing the reactants in a suitable solvent, such as ethanol, and may be heated to drive the dehydration step to completion. The resulting imine products contain the characteristic azomethine (-N=CH-) group.

The table below outlines the general transformation for the synthesis of hydrazones and Schiff bases from this compound.

| Reactant | Product Class | Product Structure | General Conditions |

| Hydrazine (R' = H, Alkyl, Aryl) | Hydrazone | C₇H₃ClN₂O₄-CH=N-NHR' | Ethanol, Reflux |

| Primary Amine (R' = Alkyl, Aryl) | Schiff Base (Imine) | C₇H₃ClN₂O₄-CH=N-R' | Ethanol, Reflux |

Carboxylic Acid and Alcohol Derivatives from Aldehyde Transformations

The aldehyde functional group in this compound is a versatile handle for synthetic transformations, allowing for its conversion into both carboxylic acid and alcohol derivatives. These transformations, primarily oxidation and reduction, yield compounds with altered chemical properties and potential for further functionalization.

Disproportionation via the Cannizzaro Reaction

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the simultaneous oxidation of one molecule of the aldehyde to a carboxylate and the reduction of a second molecule to a primary alcohol.

The reaction is typically carried out by treating the aldehyde with a concentrated solution of a strong base, such as potassium hydroxide (B78521). The hydroxide ion attacks the carbonyl carbon of one aldehyde molecule, leading to a tetrahedral intermediate. This intermediate then transfers a hydride ion to a second molecule of the aldehyde, which is thereby reduced to the corresponding alkoxide. The initial aldehyde is oxidized to a carboxylic acid, which is deprotonated in the basic medium to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the alkoxide to yield (4-chloro-3,5-dinitrophenyl)methanol and the carboxylate to yield 4-chloro-3,5-dinitrobenzoic acid.

While a valuable method for obtaining both the carboxylic acid and alcohol derivatives from a single precursor, a key limitation of the Cannizzaro reaction is that it produces a 1:1 mixture of the two products, thus limiting the maximum theoretical yield of either product to 50%.

Oxidation to 4-Chloro-3,5-dinitrobenzoic acid

The selective oxidation of the aldehyde group in this compound to a carboxylic acid can be achieved using strong oxidizing agents. The presence of the electron-withdrawing nitro groups can make the aldehyde less susceptible to oxidation compared to unsubstituted benzaldehyde (B42025), often requiring robust reaction conditions.

Common oxidizing agents for the conversion of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Potassium Permanganate (KMnO₄): In this method, the aldehyde is typically heated with an aqueous solution of potassium permanganate. The reaction mixture is often made basic to enhance the oxidizing power of the permanganate. Upon completion of the reaction, the manganese dioxide byproduct is removed by filtration, and the resulting carboxylate is acidified to precipitate the 4-chloro-3,5-dinitrobenzoic acid.

Chromic Acid (H₂CrO₄): Chromic acid, often generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) and sulfuric acid, is another effective reagent for this transformation. The reaction is typically carried out in a solvent such as acetone.

While specific research findings on the direct oxidation of this compound are not extensively detailed in available literature, the general protocols for the oxidation of aromatic aldehydes with electron-withdrawing groups are applicable.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate | Aqueous basic solution, heat | 4-Chloro-3,5-dinitrobenzoic acid |

| Chromic Acid | Acetone, H₂SO₄ | 4-Chloro-3,5-dinitrobenzoic acid |

Reduction to (4-chloro-3,5-dinitrophenyl)methanol

The reduction of the aldehyde group in this compound to a primary alcohol, (4-chloro-3,5-dinitrophenyl)methanol, can be accomplished using various reducing agents. The key challenge in this transformation is the selective reduction of the aldehyde in the presence of the two nitro groups, which are also susceptible to reduction.

Milder reducing agents are generally preferred to avoid the reduction of the nitro groups.

Sodium Borohydride (B1222165) (NaBH₄): This is a commonly used reagent for the reduction of aldehydes and ketones. It is generally selective for the carbonyl group in the presence of nitro groups, especially under controlled temperature conditions. The reaction is typically carried out in a protic solvent such as methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): While a much more powerful reducing agent that readily reduces aldehydes, LiAlH₄ can also reduce nitro groups to amines. Therefore, its use for the selective reduction of this compound to the corresponding alcohol would require carefully controlled conditions, such as low temperatures, to achieve the desired selectivity.

Detailed experimental data for the selective reduction of this compound is limited, but the principles of chemoselective reduction of aromatic aldehydes are well-established.

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride | Methanol or Ethanol, 0°C to room temperature | (4-chloro-3,5-dinitrophenyl)methanol |

| Lithium Aluminum Hydride | Anhydrous ether or THF, low temperature | (4-chloro-3,5-dinitrophenyl)methanol |

Spectroscopic and Crystallographic Characterization of 4 Chloro 3,5 Dinitrobenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

Elucidation of Proton, Carbon, and Heteroatom Chemical Shifts

In the ¹H NMR spectrum, the aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, due to the deshielding effects of the carbonyl group and the aromatic ring. nist.gov The two aromatic protons (H-2 and H-6) are chemically equivalent and would appear as a single singlet. Their chemical shift would be substantially downfield, likely in the δ 8.5-9.0 ppm region, because of the additive deshielding from the adjacent nitro groups.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around δ 190 ppm. rsc.org The aromatic carbons would also exhibit significant shifts. C-1 (attached to the aldehyde) would be around δ 135-140 ppm. C-4 (attached to chlorine) would be influenced by both the halogen's electronegativity and its resonance effects, likely appearing in the δ 140-145 ppm range. The carbons bearing the nitro groups (C-3 and C-5) would be highly deshielded, appearing near δ 150 ppm. The carbons ortho to the aldehyde group (C-2 and C-6) would resonate at approximately δ 130-135 ppm.

Analysis of related compounds supports these predictions. For instance, in 4-nitrobenzaldehyde, the aldehyde proton resonates at δ 10.17 ppm, and the aromatic protons appear between δ 8.09 and δ 8.41 ppm. rsc.org In 3-chlorobenzaldehyde, the aldehyde proton is at δ 9.98 ppm. rsc.org The derivative 4-chloro-3,5-dinitrobenzoic acid shows its two equivalent aromatic protons as a singlet, providing a strong model for the expected simplicity in the aromatic region of 4-chloro-3,5-dinitrobenzaldehyde's spectrum. chemicalbook.com

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzaldehyde (B42025) Derivatives Data is for illustrative purposes based on available literature for related compounds.

| Compound | Solvent | Aldehyde H (δ) | Aromatic H (δ) | Aldehyde C (δ) | Aromatic C (δ) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde (B46862) | CDCl₃ | 9.99 | 7.52 (d), 7.85 (d) | 190.9 | 129.5, 130.9, 134.7, 141.0 | rsc.org |

| 4-Nitrobenzaldehyde | CDCl₃ | 10.17 | 8.09 (d), 8.41 (d) | 190.4 | 124.3, 130.5, 140.1, 151.1 | rsc.org |

| 3-Chlorobenzaldehyde | CDCl₃ | 9.98 | 7.49 (t), 7.61 (d), 7.77 (d), 7.86 (s) | 190.9 | 128.0, 129.3, 130.4, 134.4, 135.5, 137.8 | rsc.org |

| 4-Chloro-3-nitrobenzaldehyde (B100839) | CDCl₃ | 10.06 | 7.79 (d), 8.06 (dd), 8.37 (d) | Not Available | Not Available | chemicalbook.com |

2D NMR Techniques for Complex Structural Assignment

For molecules with complex or overlapping NMR signals, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled. For a derivative of this compound with additional substituents, COSY would be crucial for identifying neighboring protons on the aromatic ring, tracing the connectivity through the spin system. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to their attached carbons (¹JCH). researchgate.net For this compound, an HSQC spectrum would show a clear correlation between the aldehydic proton signal (e.g., ~δ 10.1) and the aldehydic carbon signal (~δ 190), and between the aromatic proton signals (~δ 8.8) and their corresponding carbon signals (~δ 132).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for piecing together the molecular skeleton. ethz.ch For the title compound, HMBC would show correlations from the aldehydic proton to the aromatic carbons C-1 and C-2/C-6. Likewise, the aromatic protons at C-2/C-6 would show correlations to C-1, C-3/C-5, and C-4, confirming the substitution pattern. These correlations are critical for assigning quaternary carbons, such as C-1, C-3, C-4, and C-5, which are not visible in HSQC spectra. ethz.ch

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound are dominated by vibrations associated with the aldehyde and nitro groups.

C=O Stretch: The aldehyde carbonyl (C=O) stretching vibration is expected to produce a strong, sharp band in the IR spectrum, typically in the range of 1700-1720 cm⁻¹. For example, the C=O stretch in 3,5-dinitrobenzaldehyde (B77469) is observed at 1714 cm⁻¹. researchgate.net

NO₂ Stretches: The two nitro groups give rise to two characteristic and intense stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically appears between 1500–1560 cm⁻¹, and the symmetric stretch (νs) appears between 1335–1370 cm⁻¹. iucr.orgnist.gov

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, generally between 800-600 cm⁻¹.

Aromatic Vibrations: The spectrum will also contain bands corresponding to C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (typically in the 1600-1450 cm⁻¹ region).

Raman spectroscopy provides complementary information. While the polar C=O and NO₂ groups give strong IR signals, the vibrations of the less polar aromatic ring can be more prominent in the Raman spectrum. Computational studies on related molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) have been used to perform a complete assignment of observed IR and Raman bands, demonstrating the synergy between experimental data and theoretical calculations. guidechem.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | Expected/Observed Range (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| C=O Stretch | 1714 | 3,5-Dinitrobenzaldehyde | researchgate.net |

| NO₂ Asymmetric Stretch | ~1530-1560 | General Nitroaromatics | iucr.org |

| NO₂ Symmetric Stretch | ~1340-1370 | p-Nitrobenzaldehyde (1349) | nist.gov |

| Aromatic C=C Stretch | ~1600, ~1450 | General Aromatics | |

| C-Cl Stretch | ~600-800 | General Aryl Halides |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. The molecular formula of this compound is C₇H₃ClN₂O₅, corresponding to a monoisotopic mass of approximately 229.97 u. researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 230, with a characteristic isotopic peak at m/z 232 ([M+2]⁺) with about one-third the intensity, confirming the presence of a single chlorine atom.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic aldehydes and nitro compounds:

Loss of H·: A peak at m/z 229 (M-1) due to the loss of the aldehydic hydrogen radical is common for aromatic aldehydes. omicsonline.org

Loss of ·CHO: A peak at m/z 201 (M-29) corresponding to the loss of the formyl radical. omicsonline.org

Loss of NO₂: Peaks corresponding to the loss of one or both nitro groups are highly probable. A peak at m/z 184 (M-46) from the loss of one ·NO₂ radical would be significant.

Loss of Cl·: Loss of the chlorine radical would yield a fragment at m/z 195 (M-35).

Other Fragments: Further fragmentation of these primary ions would lead to smaller charged species. For example, the NIST mass spectrum of the related 4-chloro-3-nitrobenzaldehyde shows prominent peaks corresponding to the molecular ion and fragments from the loss of NO₂ and Cl. nih.gov Similarly, the spectrum of 3,5-dinitro-4-hydroxybenzaldehyde shows sequential loss of nitro groups. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. While the crystal structure of this compound itself is not documented, the structures of its close analogues, 3,5-dinitrobenzaldehyde and 4-chloro-3,5-dinitrobenzoic acid, offer profound insights into its expected solid-state conformation and packing. iucr.org

Analysis of Molecular Geometry, Conformation, and Packing

The analysis of the crystal structure of 3,5-dinitrobenzaldehyde reveals that the benzaldehyde fragment is nearly planar. iucr.org However, the nitro groups are slightly twisted out of the aromatic plane to alleviate steric strain. A similar planarity is expected for the core ring of this compound. The aldehyde group and the two nitro groups, being bulky, will likely adopt conformations that minimize steric repulsion.

In the crystal structure of methyl 4-chloro-3,5-dinitrobenzoate, a closely related derivative, the two nitro groups and the ester group are significantly twisted out of the plane of the benzene (B151609) ring, with dihedral angles of 29.6°, 82.3°, and 13.7°, respectively. This demonstrates the steric pressure exerted by multiple substituents on the ring.

The crystal packing in these types of molecules is often governed by a network of weak intermolecular interactions. In 3,5-dinitrobenzaldehyde, the molecules are organized into a stacked-layered structure stabilized by C—H⋯O interactions between the aromatic and aldehydic hydrogens and the oxygen atoms of the nitro groups on adjacent molecules. iucr.org Similarly, the crystal packing of 4-chloro-3,5-dinitrobenzoic acid is stabilized by strong O—H⋯O hydrogen bonds that form centrosymmetric dimers, which are further linked by weak C—H⋯O interactions. It is highly probable that the crystal structure of this compound would also feature such C—H⋯O interactions, influencing its supramolecular assembly.

Table 3: Selected Crystallographic Data for Benzaldehyde Derivatives

| Parameter | 3,5-Dinitrobenzaldehyde | 4-Chloro-3,5-dinitrobenzoic acid |

|---|---|---|

| Formula | C₇H₄N₂O₅ | C₇H₃ClN₂O₆ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 8.2791 | 7.9200 |

| b (Å) | 6.2091 | 11.1507 |

| c (Å) | 14.9903 | 11.6802 |

| β (°) | 93.59 | 100.22 |

| Volume (ų) | 769.08 | 901.13 |

| Key Interactions | C—H⋯O hydrogen bonds, π-stacking | O—H⋯O dimers, C—H⋯O bonds |

| Reference | iucr.org |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O interactions)

The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of weak intermolecular interactions. While a detailed crystallographic analysis specifically for this compound is not extensively reported in the literature, the examination of closely related structures, particularly its structural analog 3,5-dinitrobenzaldehyde, provides profound insights into the nature of these interactions. The primary forces governing the crystal packing are weak hydrogen bonds, specifically C-H...O interactions.

In the crystal structure of substituted benzaldehydes, the carbonyl group is a key participant in forming diverse synthons through intermolecular C-H...O hydrogen bonds. rsc.org These, in conjunction with other non-covalent forces, play a crucial role in the formation and stabilization of their molecular assemblies. rsc.org

A comprehensive study on 3,5-dinitrobenzaldehyde, which differs from the title compound only by the absence of a chlorine atom, reveals a stacked-layered organization of molecules held together by C-H...O interactions within the layers. researchgate.net The crystal structure, determined at low temperature for enhanced accuracy, allowed for the refinement of hydrogen atom positions and a reliable description of these intermolecular contacts. researchgate.net Each molecule is involved in eight such intra-layer interactions. researchgate.net

The geometry of these C-H...O interactions in 3,5-dinitrobenzaldehyde is detailed in the following table, which serves as a strong model for the interactions expected in this compound due to the electronic and structural similarities. The presence of the electron-withdrawing nitro groups and the aldehyde functionality creates an environment ripe for such weak hydrogen bonding.

Table 1: Geometry of C-H...O Interactions in 3,5-Dinitrobenzaldehyde Data extracted from Muniappan and Goldberg (2006). researchgate.net

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| C2–H2...O1(aldehyde) | 0.958(19) | 2.573(19) | 3.5027(14) | 163.7(15) |

| C(aldehyde)–H...O(nitro) | 0.987(15) | 2.381(15) | 3.3382(14) | 163.1(12) |

| C6–H6...O(nitro) | 0.967(17) | 2.523(17) | 3.1338(14) | 121.1(12) |

| C6–H6...O(nitro) | 0.967(17) | 2.621(17) | 3.5340(15) | 157.7(12) |

These interactions involve hydrogen atoms from the aromatic ring and the aldehyde group acting as donors, and the oxygen atoms of the nitro groups and the aldehyde group of neighboring molecules acting as acceptors. researchgate.net The D...A distances, ranging from approximately 3.13 Å to 3.53 Å, and the angles, which are largely obtuse, are characteristic of hydrogen bonds that, while weak, collectively contribute to the stability of the crystal lattice. researchgate.net

Derivatives of this compound also exhibit such intermolecular forces. For instance, crystallographic studies on derivatives of 4-chloro-3,5-dinitropyrazole have been confirmed through single-crystal X-ray diffraction, indicating a well-defined solid-state structure governed by these types of interactions. rsc.org Similarly, studies on N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, prepared from 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (a related benzaldehyde derivative), suggest the presence of intramolecular hydrogen bonds, which can influence the potential for intermolecular interactions. researchgate.net The general study of multi-substituted benzaldehyde derivatives confirms that an interplay of C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking interactions facilitates the formation of multi-dimensional supramolecular networks. rsc.org

Computational Chemistry and Theoretical Investigations of 4 Chloro 3,5 Dinitrobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules like 4-Chloro-3,5-dinitrobenzaldehyde.

Density Functional Theory (DFT) Studies for Energetics and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules. sigmaaldrich.com For compounds like this compound, DFT calculations can determine key energetic parameters, such as the heat of formation, which indicates the thermodynamic stability of the molecule. The method is also adept at mapping reaction pathways and calculating the activation energies of transition states, providing critical insights into reaction kinetics. For instance, in studies of related energetic materials like 4-chloro-3,5-dinitropyrazole, DFT has been used to calculate heats of formation to evaluate their detonation properties. rsc.orgresearchgate.net

The process involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. This optimized structure is confirmed as a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. For a reaction, such as a nucleophilic substitution at the chlorine-bearing carbon, DFT can model the geometry of the transition state and calculate its energy barrier. This activation energy is crucial for predicting the reaction rate. For example, the activation energy for the nucleophilic substitution of the chlorine atom in the related compound 4-chloro-3,5-dinitrobenzoic acid was determined to be 70.7 +/- 3.4 kJ/mol. nih.gov

Table 1: Illustrative Energetic Data from DFT Calculations

| Parameter | Description | Hypothetical Value for this compound |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | > 0 kJ/mol (expected for a nitroaromatic) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ -4.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | ~ 3.5 eV |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, such as nucleophilic aromatic substitution. | Variable (e.g., 60-80 kJ/mol) |

Note: The values in this table are illustrative and represent typical ranges for similar nitroaromatic compounds. Specific values would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. The MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would reveal:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the two nitro groups and the aldehyde group, which possess high electronegativity. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive potential is typically found on and around the hydrogen atom of the aldehyde group and the carbon atoms of the aromatic ring, particularly the one bonded to the electron-withdrawing aldehyde group. The carbon atom attached to the chlorine is also a site for potential nucleophilic substitution.

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential.

This analysis is crucial for understanding intermolecular interactions, such as how the molecule might dock with a biological receptor or react with other chemical species. nih.gov The MEP map provides a clear, visual guide to the molecule's reactivity sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Study the rotation of the aldehyde and nitro groups relative to the benzene (B151609) ring. This helps to understand the molecule's flexibility and the population of different conformational states under specific conditions (e.g., in a solvent or at a certain temperature).

Study Intermolecular Interactions: Simulate the molecule in a solvent (like water or DMSO) to observe how it interacts with surrounding molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. This is critical for predicting solubility and behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trresearchgate.net Instead of studying a single molecule, QSAR analyzes a dataset of related derivatives to predict the activity of new, unsynthesized compounds.

If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., anticancer, antimicrobial), a QSAR model could be developed. The process involves:

Creating a Dataset: A series of analogues is created by modifying the parent structure (e.g., changing the substituent at the chlorine position or adding groups to the ring).

Calculating Molecular Descriptors: For each analogue, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). dergipark.org.tr

Developing a Model: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a selection of the most relevant descriptors to the observed biological activity. dergipark.org.tr

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.net

QSAR models for nitroaromatic compounds have been successfully used to predict properties like toxicity and carcinogenicity. dergipark.org.trnih.gov Such models can guide the design of new derivatives with enhanced activity or reduced toxicity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer interactions. | |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Constitutional | Molecular Weight | The mass of the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | |

| Quantum Chemical | Hyperpolarizability | Describes the non-linear optical response of the molecule to an electric field. dergipark.org.tr |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, especially DFT, are widely used to predict various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral signals. nih.govmdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. This comparison helps in assigning specific vibrational modes to the observed peaks, such as the characteristic stretches of the C=O (aldehyde), N-O (nitro), and C-Cl bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model) to better mimic experimental conditions. researchgate.net The predicted chemical shifts are then compared to experimental values to confirm structural assignments.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | ~1725 (scaled) | ~1710 | C=O stretch (aldehyde) |

| ~1550 (scaled) | ~1535 | NO₂ asymmetric stretch | |

| ~1360 (scaled) | ~1345 | NO₂ symmetric stretch | |

| ~740 (scaled) | ~730 | C-Cl stretch | |

| ¹H NMR Chemical Shift (ppm) | ~10.1 | ~9.9 | -CHO |

| ~8.8 | ~8.7 | Aromatic-H | |

| ¹³C NMR Chemical Shift (ppm) | ~188 | ~186 | -CHO |

| ~150 | ~148 | C-NO₂ | |

| ~135 | ~134 | C-Cl | |

| ~128 | ~127 | C-H |

Note: The values in this table are illustrative examples based on typical ranges for this class of compound and are not from a specific study on this compound.

This close synergy between computational prediction and experimental validation is a cornerstone of modern chemical characterization, providing a high degree of confidence in structural elucidation. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis

4-Chloro-3,5-dinitrobenzaldehyde as a Key Building Block for Complex Molecule Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules, primarily through reactions involving its aldehyde and chloro functionalities. The electron-withdrawing nature of the two nitro groups significantly activates the chlorine atom for nucleophilic aromatic substitution, while the aldehyde group provides a convenient handle for condensation reactions.

One of the most common applications of this compound is in the synthesis of Schiff bases and hydrazones. These reactions involve the condensation of the aldehyde group with primary amines and hydrazines, respectively. The resulting imine or hydrazone derivatives are not merely simple adducts but often serve as intermediates for the construction of more elaborate molecular architectures, including various heterocyclic compounds. For instance, Schiff bases derived from substituted aldehydes have been used as precursors for the synthesis of β-lactams (2-azetidinones), 4-thiazolidinones, and benzoxazines. rsc.org Similarly, hydrazones are well-established intermediates for the synthesis of a wide range of nitrogen-containing heterocycles. mdpi.com

The reactivity of the chloro group allows for the introduction of various substituents at the 4-position of the benzene (B151609) ring through nucleophilic aromatic substitution. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex. rsc.org This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles, further expanding the molecular diversity that can be achieved from this starting material. For example, studies on the related compound, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), have demonstrated its reaction with aniline (B41778) derivatives to form N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. nih.gov A similar reactivity pattern is expected for this compound, enabling the synthesis of a wide array of substituted benzaldehyde (B42025) derivatives.

The combination of these reactive sites makes this compound a valuable precursor for the synthesis of compounds with potential biological activity. For example, Schiff bases derived from various aldehydes have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgresearchgate.net Likewise, hydrazone derivatives are known to possess a wide range of biological activities. mdpi.com The ability to readily synthesize derivatives of this compound makes it an attractive starting point for medicinal chemistry programs aimed at the discovery of new therapeutic agents.

Table 1: Examples of Complex Molecules Synthesized from Aldehyde Derivatives

| Starting Aldehyde Derivative | Reagent | Product Class | Potential Application |

| Substituted Salicylaldehydes | Amino Acid Methyl Esters | Schiff Bases | Anticancer |

| 4-Chloro-3-formylcoumarin | Various Amines | Schiff Bases | Antimicrobial |

| 2,3- or 2,4-dihydroxybenzaldehyde | Hydrazides | Hydrazones/Quinazolines | Anti-inflammatory, Analgesic |

| 4-hydroxy-3-nitrobenzaldehyde | Hydrazides | Hydrazones | Antibacterial, Anticancer |

Role in Multi-Step Synthetic Sequences and Total Synthesis Endeavors

While direct and extensive examples of the use of this compound in the total synthesis of complex natural products are not prominently featured in readily available literature, the strategic utility of its structural motifs is evident in the synthesis of related complex molecules. The principles of its reactivity, particularly the use of a highly substituted benzoyl moiety as a building block, can be seen in sophisticated synthetic endeavors.

A notable example that illustrates the incorporation of a similar structural unit is the total synthesis of Lamellarin G trimethyl ether. rsc.orgresearchgate.net Lamellarins are a class of marine alkaloids known for their potent cytotoxic and multidrug resistance reversal activities. The synthesis of Lamellarin G trimethyl ether, as reported by several research groups, involves the construction of a pyrrolo[2,1-a]isoquinoline (B1256269) core. In some of these synthetic routes, a substituted benzoyl chloride is used as a key building block to introduce a significant portion of the final molecular framework. researchgate.net

Although these syntheses may not start directly from this compound, the logic of using a pre-functionalized aromatic ring to simplify the construction of a complex polycyclic system is a cornerstone of modern synthetic strategy. The presence of ortho- and para-directing groups, as well as reactive handles for further transformations, is a key feature of these building blocks. The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, which can then be converted to the corresponding acyl chloride. This acyl chloride, 4-chloro-3,5-dinitrobenzoyl chloride, would be a highly reactive electrophile, poised for participation in Friedel-Crafts acylation reactions or for the formation of esters and amides, which are critical linkages in many natural products.

Applications in Asymmetric Synthesis and Chiral Induction Using Derivatives

The development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is a major focus of modern organic chemistry. Chiral ligands and auxiliaries play a pivotal role in this field by creating a chiral environment that directs the stereochemical outcome of a reaction. While specific examples of the use of chiral derivatives of this compound in asymmetric catalysis are not widely reported, the formation of chiral Schiff bases and hydrazones from this precursor opens up possibilities for their application in chiral induction.

Chiral Schiff bases, formed by the condensation of an aldehyde with a chiral primary amine, have been successfully employed as ligands in a variety of enantioselective transformations. These ligands can coordinate to a metal center, creating a chiral catalyst that can effectively control the stereochemistry of a reaction. For example, chiral Schiff base ligands have been used in the enantioselective addition of dialkylzinc reagents to aldehydes, affording optically active secondary alcohols with high enantioselectivity. researchgate.net

Similarly, chiral hydrazones, formed from the reaction of an aldehyde with a chiral hydrazine (B178648), can be used as chiral auxiliaries or ligands. In the presence of a metal catalyst, these chiral hydrazones can direct the stereoselective course of a reaction. For instance, catalytic asymmetric ene-type reactions of vinylogous hydrazones have been accomplished using chiral N,N'-dioxide–metal salt complexes as catalysts, leading to the formation of homoallylic alcohols and amines with excellent enantioselectivity. rsc.org

The general strategy involves the temporary incorporation of a chiral moiety, derived from a readily available chiral source, onto the this compound framework via the aldehyde group. The resulting chiral Schiff base or hydrazone derivative could then be used to direct a subsequent stereoselective reaction. The dinitrophenyl moiety, with its well-defined electronic and steric properties, could influence the chiral environment and potentially enhance the degree of stereocontrol. After the desired stereoselective transformation, the chiral auxiliary can be cleaved, typically by hydrolysis, to release the enantiomerically enriched product and recover the chiral starting material.

While the direct application of this compound-derived chiral auxiliaries remains an area for further exploration, the established principles of asymmetric catalysis suggest that this compound could serve as a valuable platform for the development of new chiral ligands and auxiliaries. The ease of its derivatization and the potential for electronic tuning of the aromatic ring through its substituents make it an intriguing candidate for future research in this field.

Research on Emerging Applications of 4 Chloro 3,5 Dinitrobenzaldehyde Derivatives

Development of Novel Reagents and Catalysts Based on its Scaffold

The electrophilic nature of the aldehyde group and the presence of the labile chlorine atom, activated by the two electron-withdrawing nitro groups, make 4-Chloro-3,5-dinitrobenzaldehyde a valuable starting material for the synthesis of novel reagents. Its derivatives, particularly Schiff bases and hydrazones, offer a platform for designing new catalytic systems. The imine (-C=N-) linkage in these derivatives can coordinate with metal ions, opening avenues for the development of novel catalysts for various organic transformations. While specific examples of catalysts derived directly from this compound are still emerging in the literature, the fundamental reactivity of the molecule suggests significant potential in this area.

Precursors for Advanced Functional Materials (e.g., Energetic Compounds)

The high nitrogen and oxygen content inherent in the this compound structure makes it an attractive building block for the synthesis of energetic materials. While much of the research in this area has focused on the related compound 4-chloro-3,5-dinitropyrazole, the benzaldehyde (B42025) moiety offers an alternative scaffold for the design of new energetic compounds. The introduction of further nitro groups or the formation of nitrogen-rich heterocyclic systems derived from the aldehyde functionality can significantly enhance the energetic properties of the resulting molecules. The thermal stability and sensitivity of these new compounds are critical parameters that researchers are actively investigating.

| Derivative Type | Potential Energetic Moieties | Research Focus |

| Schiff Base Derivatives | Introduction of additional nitroaromatic groups | Synthesis and thermal analysis |

| Hydrazone Derivatives | Formation of energetic hydrazone salts | Detonation velocity and sensitivity studies |

| N-Heterocyclic Derivatives | Synthesis of tetrazoles, triazoles, and pyrazoles | High nitrogen content and heat of formation |

Investigation of Biological Activities of Synthesized Derivatives

The this compound scaffold has proven to be a fertile ground for the discovery of new bioactive molecules. Its derivatives have been investigated for a range of biological activities, with a particular focus on their antimicrobial properties and interactions with enzymes.

Antimicrobial Properties of N-Heterocyclic Derivatives

The synthesis of N-heterocyclic derivatives, such as Schiff bases and hydrazones, from this compound has yielded compounds with notable antimicrobial activity. These derivatives are being tested against a variety of bacterial and fungal strains. The mode of action is often attributed to the imine or azomethine group, which can interfere with microbial cellular processes. nih.govnih.gov

Schiff bases, formed by the condensation of this compound with various primary amines, have shown a broad spectrum of antibacterial and antifungal activities. nih.gov Similarly, hydrazones, synthesized by reacting the aldehyde with different hydrazides, have also demonstrated significant antimicrobial potential. nih.govvjs.ac.vn The presence of the dinitro- and chloro-substituents on the benzene (B151609) ring is believed to contribute to the enhanced biological activity of these derivatives.

Table of Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Hydrazone derivative of 4-hydroxy-3-nitrobenzaldehyde | E. coli, P. aeruginosa, A. niger | Weak antibacterial and antifungal activity | vjs.ac.vn |

It is important to note that while the general classes of Schiff bases and hydrazones show antimicrobial activity, specific studies on derivatives of this compound are still emerging.

Enzyme Interaction and Substrate Modeling Studies

Derivatives of this compound are being explored as potential enzyme inhibitors. For instance, substituted benzaldehydes have been studied for their inhibitory effects on enzymes like tyrosinase. researchgate.net The aldehyde functionality can interact with active sites of enzymes, and the substituents on the aromatic ring can modulate this interaction.

A study on 4-substituted benzaldehydes with electron-withdrawing groups, including chloro and nitro functionalities, demonstrated their potential as tyrosinase inhibitors. researchgate.net This suggests that derivatives of this compound could be promising candidates for further investigation in enzyme inhibition studies. The dinitrophenyl moiety can also serve as a structural motif for designing molecules that mimic enzyme substrates, aiding in the study of enzyme mechanisms and the development of targeted inhibitors. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to possess inhibitory potential against α-glucosidase and α-amylase. nih.gov

Development of Bioactive Scaffolds for Chemical Biology

The unique chemical architecture of this compound makes it a suitable starting point for the development of novel bioactive scaffolds in chemical biology. By functionalizing the aldehyde and chloro groups, a diverse library of compounds can be generated for screening against various biological targets. These scaffolds can be designed to interact with specific proteins or nucleic acids, providing valuable tools for probing biological pathways and identifying new therapeutic leads. The dinitrophenyl group, for example, is a known hapten and can be used to design probes for immunological studies.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of both agrochemicals and pharmaceuticals.

In the agrochemical sector, derivatives of this compound have shown potential as fungicides. A notable example is the use of a related compound, 4-chloro-3,5-dinitrobenzenesulfonamide, as a soil fungicide. google.com This indicates the potential for developing other agrochemicals based on the 4-Chloro-3,5-dinitro-substituted aromatic ring.

In the pharmaceutical industry, this compound serves as a versatile building block for the synthesis of more complex drug molecules. The aldehyde group can be readily transformed into a variety of functional groups, and the chlorine atom can be displaced by various nucleophiles, allowing for the construction of diverse molecular architectures. Nitro compounds, in general, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules.

The development of novel synthetic methodologies utilizing this compound is an active area of research, aiming to create efficient pathways to valuable pharmaceutical intermediates.

Conclusion and Future Research Directions

Summary of Current Research Contributions and Gaps

Current research on 4-Chloro-3,5-dinitrobenzaldehyde primarily positions it as a reactive intermediate for the synthesis of more complex molecules. The literature indicates its preparation from precursors like 4-hydroxy-3,5-dinitrobenzaldehyde (B1596389) through chlorination. guidechem.com Its derivatives have found utility in various fields. For instance, the related compound 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is used as a derivatization reagent for HPLC analysis and in the synthesis of aniline (B41778) derivatives and phenothiazines. sigmaaldrich.comresearchgate.netsigmaaldrich.com Similarly, hydrazone derivatives of related nitrobenzaldehydes have been synthesized and investigated for their biological activities. oatext.comnih.gov

Unexplored Reactivity and Novel Synthetic Opportunities

The molecular architecture of this compound—featuring an aldehyde group, a labile chlorine atom, and two electron-withdrawing nitro groups—suggests a rich and varied reactivity profile that remains largely untapped.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly activated towards nucleophilic substitution by the two meta-nitro groups. While reactions with simple nucleophiles like anilines have been explored with analogous compounds, a systematic study with a wider range of nucleophiles (e.g., alkoxides, thiolates, azides, and various heterocyclic amines) could yield a vast library of novel compounds. researchgate.net The kinetics of these substitution reactions, similar to studies on 4-chloro-3,5-dinitrobenzoic acid, could provide valuable mechanistic insights. nih.gov

Aldehyde Condensation Reactions: The aldehyde functional group is a gateway to numerous classical and modern organic reactions. Its condensation with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates), hydrazines, and hydroxylamines can produce a variety of Schiff bases, hydrazones, and oximes. oatext.comnih.gov These reactions can be used to construct complex heterocyclic systems or polymers.

Reductive Chemistry: Selective reduction of the functional groups offers significant synthetic opportunities. The nitro groups can be selectively or fully reduced to amines, which are versatile precursors for dyes, pharmaceuticals, and materials. The reduction of the aldehyde to an alcohol would yield (4-chloro-3,5-dinitrophenyl)methanol, a precursor for other derivatives. lookchem.com

Metal-Catalyzed Cross-Coupling: The aryl chloride moiety opens the door to modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of aryl, vinyl, alkynyl, and amino substituents, dramatically expanding the structural diversity of accessible derivatives.

Prospects for Designing Novel Functional Materials and Biological Probes

The unique electronic and structural features of this compound make it an attractive scaffold for the development of advanced materials and specialized biological tools.

Energetic Materials: The high nitrogen and oxygen content conferred by the dinitro-aromatic system is a hallmark of energetic materials. The related compound 4-chloro-3,5-dinitropyrazole has been investigated as a precursor for insensitive energetic compounds. rsc.org By reacting this compound with nitrogen-rich heterocycles, it may be possible to synthesize new melt-castable explosives or propellants with tailored sensitivity and performance.

Dyes and Pigments: The nitroaromatic structure is a known chromophore. ontosight.ai Modification through nucleophilic substitution of the chlorine atom can be used to tune the electronic properties and absorption spectrum, leading to the development of novel dyes for textiles, printing, or advanced optical applications.

Biological Probes and Medicinal Chemistry: The reactivity of the chloro and aldehyde groups makes the compound a candidate for covalent labeling of biological macromolecules. Chlorine-containing compounds have a significant presence in pharmaceuticals. nih.gov Derivatives of this compound, particularly hydrazones, have shown potential as antimicrobial agents. oatext.com Further derivatization could lead to the discovery of new drug candidates with applications as antibacterial, antifungal, or anticancer agents. nih.gov

A summary of potential applications for derivatives is presented in the table below.

| Derivative Class | Potential Application | Rationale |

| Hydrazones | Antimicrobial Agents | Schiff base formation with hydrazides can yield biologically active compounds. oatext.comnih.gov |

| Anilino Derivatives | Dyes, NLO Materials | SNAr reaction with anilines creates push-pull systems with interesting optical properties. researchgate.net |

| Azide (B81097) Derivatives | Energetic Materials | Introduction of azide group increases nitrogen content and energy density. |

| Polymer Conjugates | Functional Polymers | Aldehyde group allows for grafting onto polymer backbones for specialized applications. |

Interdisciplinary Research Avenues for this compound Chemistry

The multifaceted nature of this compound chemistry necessitates a collaborative, interdisciplinary approach to unlock its full potential.

Chemistry and Materials Science: Joint efforts between synthetic organic chemists and materials scientists are crucial for developing novel functional materials. Chemists can focus on synthesizing new derivatives through the unexplored reaction pathways mentioned above, while materials scientists can characterize their physical properties, such as thermal stability (DSC/TGA), optical properties (UV-Vis, fluorescence), and energetic performance. rsc.orgresearchgate.net

Chemistry and Biology/Pharmacology: The potential of this compound as a building block for bioactive molecules calls for collaboration between medicinal chemists and biologists. nih.gov Chemists can design and synthesize libraries of derivatives, which can then be screened by biologists for antimicrobial, anticancer, or enzyme-inhibiting activities. oatext.com Toxicological studies, similar to those on related compounds, would be essential to guide the development of safe and effective therapeutic agents. nih.gov

Computational and Experimental Chemistry: Theoretical chemists can perform computational studies (e.g., DFT calculations) to predict the reactivity, spectroscopic properties, and electronic structure of this compound and its derivatives. guidechem.com These predictions can guide experimental efforts, saving time and resources by prioritizing the most promising synthetic targets and predicting their properties before synthesis.

By pursuing these interdisciplinary research avenues, the scientific community can move beyond viewing this compound as a simple intermediate and establish it as a versatile and valuable platform for innovation in science and technology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。